N,N-Dibenzylhydroxylamine molecular weight and formula
N,N-Dibenzylhydroxylamine molecular weight and formula
An In-depth Technical Guide to N,N-Dibenzylhydroxylamine: Synthesis, Characterization, and Application as a Nitrone Precursor
Authored by: Gemini, Senior Application Scientist
Abstract
N,N-Dibenzylhydroxylamine (DBHA) is a crystalline solid organic compound that serves as a pivotal intermediate in modern synthetic chemistry. While it possesses inherent utility as a reducing agent and antioxidant, its primary value for researchers and drug development professionals lies in its role as a stable, readily accessible precursor to C-phenyl-N-benzyl nitrone. This nitrone is a versatile 1,3-dipole, enabling the construction of complex, five-membered isoxazolidine heterocycles through stereoselective [3+2] cycloaddition reactions. This guide provides a comprehensive overview of DBHA, detailing its fundamental properties, validated synthesis and characterization protocols, and its strategic application in synthetic workflows relevant to pharmaceutical development.
Core Physicochemical & Spectroscopic Data
N,N-Dibenzylhydroxylamine is a stable, white crystalline powder at room temperature. Its core properties are summarized below, providing essential data for laboratory use and characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₅NO | [1][2] |
| Molecular Weight | 213.28 g/mol | [3][4] |
| CAS Number | 621-07-8 | [1] |
| Appearance | White crystalline powder | [4] |
| Melting Point | 120-128 °C | [3][4] |
| IUPAC Name | N,N-dibenzylhydroxylamine | [2] |
| Synonyms | Dibenzylhydroxylamine, DBHA | [1] |
| Solubility | Soluble in solvents like DMSO, Methanol. | [5] |
Spectroscopic Characterization Profile
Confirming the identity and purity of synthesized or procured N,N-Dibenzylhydroxylamine is critical. The following table outlines the expected spectroscopic data based on literature.
| Technique | Solvent | Expected Chemical Shifts / Signals | Source(s) |
| ¹³C NMR | DMSO-d₆ | ~59.6 ppm (-CH₂-), ~126.7 ppm, ~128.1 ppm, ~128.8 ppm (aromatic CH), ~138.5 ppm (aromatic C-ipso) | [5] |
| ¹H NMR | CDCl₃ | ~3.8-4.0 ppm (s, 4H, -CH₂-), ~7.2-7.4 ppm (m, 10H, Ar-H), Hydroxyl proton (-OH) signal may be broad and variable. | [6] (by analogy) |
| FT-IR | KBr Pellet | Broad peak ~3200-3600 cm⁻¹ (O-H stretch), ~3030 cm⁻¹ (Ar C-H stretch), ~2850-2950 cm⁻¹ (Aliphatic C-H stretch), ~1450-1495 cm⁻¹ (Ar C=C stretch) | |
| Mass Spec (CI) | - | m/z [M+H]⁺: 214.12 | [6] (by analogy) |
Synthesis of N,N-Dibenzylhydroxylamine: A Validated Protocol
The most direct and common synthesis of DBHA involves the N-alkylation of hydroxylamine with benzyl chloride. The primary challenge in this synthesis is controlling the degree of alkylation; the reaction can yield N-benzylhydroxylamine (mono-substituted) as a significant byproduct.
Causality of Experimental Choice: To ensure the reaction favors the desired di-substituted product, this protocol utilizes a slight excess of the alkylating agent (benzyl chloride) relative to hydroxylamine hydrochloride and sufficient base to neutralize the HCl generated and deprotonate the hydroxylamine for subsequent alkylation.
Materials & Equipment
-
Hydroxylamine Hydrochloride (NH₂OH·HCl)
-
Benzyl Chloride (BnCl)
-
Sodium Carbonate (Na₂CO₃), anhydrous
-
Ethanol (70-95%)
-
Deionized Water
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Filtration apparatus (Büchner funnel)
-
Standard laboratory glassware
Step-by-Step Synthesis Protocol
-
Reaction Setup : In a 500 mL round-bottom flask, combine hydroxylamine hydrochloride (0.20 mol) and sodium carbonate (0.40 mol). Add 200 mL of 70% ethanol to the flask.
-
Addition of Reagent : While stirring vigorously, add benzyl chloride (0.40 mol) to the suspension.
-
Reaction Execution : Heat the mixture to reflux using a heating mantle. Maintain reflux with continuous stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of benzyl chloride.
-
Work-up & Isolation : After the reaction is complete, cool the mixture to room temperature. A precipitate will have formed. Filter the mixture through a Büchner funnel to remove inorganic salts (NaCl and excess Na₂CO₃).
-
Precipitation : Transfer the filtrate to a beaker and add ice-cold deionized water slowly while stirring until precipitation of the crude product is complete. The significant decrease in solvent polarity causes the organic product to crash out.
-
Purification : Collect the white solid by suction filtration. Wash the crude product with cold water. Recrystallize the solid from an appropriate solvent system, such as ethanol/water or ethyl acetate, to yield pure N,N-Dibenzylhydroxylamine as a white crystalline solid.
-
Validation : Dry the purified product under vacuum. Confirm its identity and purity via melting point analysis and the spectroscopic methods outlined in Section 1.1. A sharp melting point close to the literature value (125-128 °C) and clean NMR spectra are indicators of high purity.[3]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and validation of DBHA.
Core Reactivity and Application in Drug Development
The paramount application of N,N-Dibenzylhydroxylamine in drug discovery is its function as a stable precursor to C-phenyl-N-benzyl nitrone. This transformation unlocks powerful synthetic pathways for creating complex molecular architectures.
Key Transformation: Oxidation to a Nitrone
N,N-disubstituted hydroxylamines can be readily oxidized to nitrones under mild conditions.[7] This reaction is a two-electron oxidation process that converts the hydroxylamine into the corresponding nitrone, which is a valuable 1,3-dipolar species.[8]
Mechanism Insight: The oxidation involves the removal of two hydrogen atoms (one from the hydroxyl group and one from an α-carbon of a benzyl group) to form the C=N⁺-O⁻ functionality characteristic of a nitrone. Various oxidizing agents can be employed, including hydrogen peroxide (often with a catalyst), manganese dioxide, or mercuric oxide.[7][9]
Application: 1,3-Dipolar Cycloaddition
Once formed, the C-phenyl-N-benzyl nitrone is a key reactant in 1,3-dipolar cycloaddition reactions.[10] This is a concerted, pericyclic reaction classified under the Woodward-Hoffmann rules as a [π⁴s + π²s] cycloaddition.[11]
Strategic Importance: It allows for the reaction of the 4π-electron system of the nitrone with a 2π-electron system of a "dipolarophile" (typically an alkene or alkyne) to stereoselectively form a five-membered isoxazolidine ring.[12] These heterocyclic scaffolds are prevalent in biologically active natural products and are considered privileged structures in medicinal chemistry, providing a robust framework for developing novel therapeutics.[13]
Experimental Workflow: From DBHA to Heterocycle
The following outlines a general, self-validating workflow for using DBHA as a nitrone precursor in a cycloaddition reaction.
-
Oxidation Step : Dissolve N,N-Dibenzylhydroxylamine (1.0 equiv) in a suitable solvent (e.g., dichloromethane). Add a chosen oxidant, such as activated manganese dioxide (MnO₂, ~5-10 equiv). Stir the reaction at room temperature.
-
In-situ Monitoring : The oxidation can be monitored by TLC. The starting hydroxylamine is relatively polar, while the resulting nitrone is less so. The reaction is complete upon full consumption of the starting material.
-
Cycloaddition Step : Once nitrone formation is confirmed, add the alkene dipolarophile (1.1-1.5 equiv) directly to the reaction mixture. The cycloaddition can be run at room temperature or with gentle heating, depending on the reactivity of the alkene.
-
Reaction Validation : Monitor the disappearance of the nitrone and the appearance of a new, more polar spot corresponding to the isoxazolidine product via TLC.
-
Purification & Characterization : Upon completion, filter off the oxidant, concentrate the filtrate, and purify the crude product using flash column chromatography. The structure of the final isoxazolidine adduct must be confirmed using 2D NMR techniques (COSY, HMBC, NOESY) to establish connectivity and stereochemistry, alongside HRMS to confirm the elemental composition.
Reaction Pathway Diagram
Caption: Key synthetic application of DBHA via nitrone formation.
Safety and Handling
N,N-Dibenzylhydroxylamine requires careful handling in a laboratory setting. It is classified as a hazardous substance with the following GHS classifications.[2]
-
H315 : Causes skin irritation.
-
H319 : Causes serious eye irritation.
-
H335 : May cause respiratory irritation.
Recommended Precautions:
-
Engineering Controls : Handle in a well-ventilated fume hood to avoid inhalation of dust.
-
Personal Protective Equipment (PPE) : Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[3] For handling bulk powder, a dust mask (e.g., N95) is recommended.[3]
-
Storage : Store in a tightly sealed container in a cool, dry place. Some suppliers recommend refrigerated storage (0-8 °C).[14]
-
Spill & Disposal : In case of a spill, avoid generating dust. Scoop up the material and place it in a designated waste container. Dispose of chemical waste in accordance with local, state, and federal regulations.
References
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Yadav, A. K., & Srivastava, V. P. (2021). 1,3-Dipolar cycloaddition of nitrones: synthesis of multisubstituted, diverse range of heterocyclic compounds. New Journal of Chemistry, 45(35), 15818-15843. ([Link])
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Zhang, Y., et al. (2024). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. MDPI. ([Link])
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Goti, A., & Cardona, F. (2014). Oxidation of N,N-Disubstituted Hydroxylamines to Nitrones: The Search for More Sustainable Selective and Practical Methods. CHIMIA International Journal for Chemistry, 68(11), 783-788. ([Link])
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Cicchi, S., et al. (2022). Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. Molecules, 27(19), 6561. ([Link])
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PubChem. (n.d.). Dibenzylhydroxylamine. National Center for Biotechnology Information. ([Link])
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Liu, K., et al. (2020). 1,3-Dipolar cycloaddition of nitrones to oxa(aza)bicyclic alkenes. Organic Chemistry Frontiers, 7(1), 87-92. ([Link])
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Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. ([Link])
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ResearchGate. (n.d.). Proposed mechanism for the oxidation of α-H N,N-dialkylhydroxylamines to nitrones by 1. ([Link])
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(n.d.). Supporting Information. ([Link])
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Matsuo, J., et al. (2003). A convenient method for the synthesis of nitrones by oxidation of N,N-disubstituted hydroxylamines with N-t-butylbenzenesulfinimidoyl chloride. ARKIVOC, 2003(10), 58-65. ([Link])
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Richman Chemical Inc. (n.d.). N,N-Dibenzylhydroxylamine. ([Link])
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ACS Publications. (2021). Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H₂O₂. The Journal of Organic Chemistry. ([Link])
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Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. ([Link])
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